molecular formula C16H18O2 B1201288 meso-Butestrol CAS No. 2962-14-3

meso-Butestrol

Cat. No.: B1201288
CAS No.: 2962-14-3
M. Wt: 242.31 g/mol
InChI Key: GDUYFVYTXYOMSJ-TXEJJXNPSA-N
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Description

Meso-Butestrol (chemical name: 5-(1-phenylethenyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole) is a synthetic steroidal compound with a meso configuration, indicating a stereochemical arrangement where two stereocenters create an internal plane of symmetry . Nuclear magnetic resonance (NMR) data confirm its complex bicyclic framework, with distinct $ ^1H $ and $ ^{13}C $ NMR peaks in CDCl$_3 $ .

Properties

CAS No.

2962-14-3

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-[(2S,3R)-3-(4-hydroxyphenyl)butan-2-yl]phenol

InChI

InChI=1S/C16H18O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12,17-18H,1-2H3/t11-,12+

InChI Key

GDUYFVYTXYOMSJ-TXEJJXNPSA-N

SMILES

CC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)[C@@H](C)C2=CC=C(C=C2)O

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O

Other CAS No.

2962-14-3

Synonyms

1,2-bis(4-hydroxyphenyl)butane
butestrol
butestrol, (R*,R*)-(+)-isomer
butestrol, (R*,R*)-(-)-isomer
butestrol, (R-(R*,S*))-isomer
isobutestrol
meso-DMA

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Chemical Comparisons

Key Insights :

  • Meso-Butestrol shares a steroidal backbone with megestrol acetate but incorporates an oxazole ring, which may alter receptor binding kinetics .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Profiles
Parameter This compound (Inferred) Megestrol Acetate Meso-Erythritol
Bioavailability Low (predicted, due to size) 60–80% (oral) >90% (oral)
Half-life Unknown 13–105 hours 2–3 hours
Metabolism Hepatic (predicted) CYP3A4-mediated Non-metabolized
Excretion Renal/Biliary Renal Renal

Mechanistic Insights :

  • This compound : Hypothesized to interact with steroid receptors (e.g., progesterone or estrogen receptors) due to structural parallels with megestrol acetate, though its oxazole moiety may confer unique binding properties .
  • Megestrol Acetate: Binds to progesterone receptors, inducing appetite stimulation and anti-inflammatory effects; used in cancer cachexia and endometrial carcinoma .
  • Meso-Erythritol : Functions as a low-calorie sweetener with minimal absorption, exerting osmotic effects in the gastrointestinal tract .

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